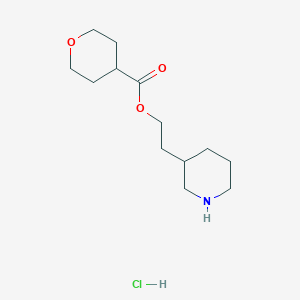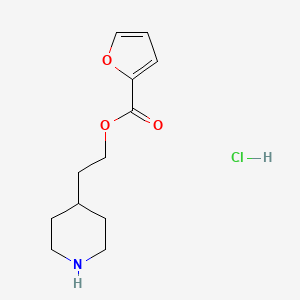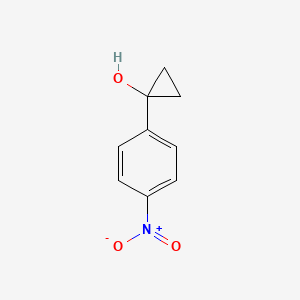
4-(3-哌啶-1-基吡嗪-2-基)苯甲酸
描述
Molecular Structure Analysis
The molecular formula of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is C16H17N3O2. Its molecular weight is 283.32 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid are not detailed in the search results, piperidine derivatives are known to be utilized in different therapeutic applications .科学研究应用
合成和杂化化合物
- 杂化体系合成:包括基于4-[(1-氧代-3,4-二氢-2H-萘并环庚-2-亚甲基)甲基]苯甲酸的杂化化合物合成,其中包括与哌啶等含氮碱的反应。这些反应导致药效基团片段的形成和通过缩合二氢吡喃结构合成苯二氢色烯鎓盐 (A. Ivanova 等人,2019).
哌啶衍生物
哌啶衍生物的便捷合成
通过溴吡啶与唑类的芳基化及随后吡啶环的还原,合成3-和4-(1H-唑-1-基)哌啶的方法,延伸到这些化合物的苯并类似物 (N. V. Shevchuk 等人,2012).
哌啶羧酸衍生物
这些10H-吡嗪并[2,3-b][1,4]苯并噻嗪衍生物作为ICAM-1等粘附分子的有效抑制剂制备。它们对各种炎症模型显示出显着的口服抑制活性,并对大鼠的关节炎具有治疗作用 (T. Kaneko 等人,2004).
化学和生物分析
抗菌研究
含有哌啶的特定化合物的N-取代衍生物对革兰氏阴性菌和革兰氏阳性菌均显示出中度至显着的抗菌活性,突出了此类化合物在对抗细菌感染中的生物学相关性 (H. Khalid 等人,2016).
功能化和合成
描述了在没有任何金属或外部氧化剂的情况下,对哌啶的N-H/α,α,β,β-C(sp3)-H进行直接官能化,这是一种合成带有3-取代吲哚部分的螺氧吲哚的简单方法 (Yanlong Du 等人,2017).
新颖应用和研究
结核分枝杆菌GyrB抑制剂
设计并合成了一系列噻唑-氨基哌啶杂合类似物作为结核分枝杆菌的潜在抑制剂,展示了显着的抗结核活性且细胞毒性低,突出了它们在药物化学中的潜力 (V. U. Jeankumar 等人,2013).
抗菌活性研究
合成了1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物,并评估了它们对番茄植物细菌和真菌病原体的抗菌功效,显示出与标准药物相比具有显着的有效活性 (K. Vinaya 等人,2009).
未来方向
Piperidine derivatives, such as 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid, have shown promise in various therapeutic applications . This suggests potential future directions in the field of drug discovery, although specific future directions for this compound are not detailed in the search results.
作用机制
Target of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound may also interact with cell membranes or associated proteins.
Mode of Action
It’s suggested that similar compounds disrupt the bacterial cell membrane , which could lead to cell death. This disruption could be due to the interaction of the compound with membrane proteins or lipids, leading to changes in membrane permeability and integrity.
生化分析
Biochemical Properties
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. Additionally, 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid can induce toxic effects, including liver damage and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the cytochrome P450 enzyme system, which is responsible for the metabolism of various endogenous and exogenous compounds. Additionally, 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and its distribution within tissues is influenced by its interactions with binding proteins. The localization and accumulation of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid within cells can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-6-4-12(5-7-13)14-15(18-9-8-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFGTCKYFMVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)

![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
